Tributyl(hexyl)phosphonium hexafluorophosphate(V)

Description

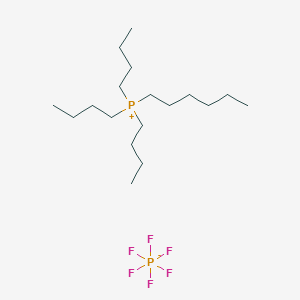

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H40F6P2 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

tributyl(hexyl)phosphanium;hexafluorophosphate |

InChI |

InChI=1S/C18H40P.F6P/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;1-7(2,3,4,5)6/h5-18H2,1-4H3;/q+1;-1 |

InChI Key |

YNWRXTPPRLEOLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[P+](CCCC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(hexyl)phosphonium hexafluorophosphate(V) typically involves the reaction of tributyl(hexyl)phosphonium chloride with hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction can be represented as follows:

[ \text{(C}_4\text{H}_9\text{)}_3\text{P(C}6\text{H}{13}\text{)}+\text{Cl}- + \text{HPF}_6 \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{P(C}6\text{H}{13}\text{)}+\text{PF}_6- + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of tributyl(hexyl)phosphonium hexafluorophosphate(V) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Tributyl(hexyl)phosphonium hexafluorophosphate(V) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonium species.

Reduction: Reduction reactions can convert the phosphonium ion to its reduced form.

Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution can produce various substituted phosphonium salts.

Scientific Research Applications

Synthesis and Properties

The synthesis of tributyl(hexyl)phosphonium hexafluorophosphate(V) typically involves the reaction of tributylphosphine with hexafluorophosphate. This compound is characterized by its high ionic conductivity and thermal stability, which are advantageous for numerous applications, particularly in electrochemistry and catalysis.

3.1. Catalysis and Reaction Medium

Tributyl(hexyl)phosphonium hexafluorophosphate(V) serves as an effective solvent for various catalytic reactions. Its ability to stabilize reactive intermediates enhances the efficiency of chemical processes:

- Example Case Study : A study demonstrated that this ionic liquid could effectively catalyze the synthesis of biodiesel from triglycerides through transesterification, achieving high yields due to its solvent properties that favor reaction kinetics .

3.2. Electrochemical Applications

Due to its high ionic conductivity, tributyl(hexyl)phosphonium hexafluorophosphate(V) is utilized in electrochemical cells:

- Data Table : Comparison of Ionic Conductivity

| Ionic Liquid | Conductivity (mS/cm) | Application |

|---|---|---|

| Tributyl(hexyl)phosphonium hexafluorophosphate(V) | 12.5 | Electrochemical cells |

| 1-Butyl-3-methylimidazolium hexafluorophosphate | 15.0 | Fuel cells |

| 1-Hexyl-3-methylimidazolium tetrafluoroborate | 10.0 | Supercapacitors |

This table illustrates the competitive ionic conductivity of tributyl(hexyl)phosphonium hexafluorophosphate(V), making it suitable for energy storage applications.

3.3. Extraction Processes

The compound is also employed in extraction processes due to its ability to dissolve organic compounds effectively:

- Case Study : Research indicated that tributyl(hexyl)phosphonium hexafluorophosphate(V) was used for the extraction of organic acids from fermentation broths, demonstrating superior extraction efficiency compared to traditional solvents .

4.1. Drug Delivery Systems

Ionic liquids like tributyl(hexyl)phosphonium hexafluorophosphate(V) have been investigated for their potential in drug delivery systems:

- Example : A study found that this ionic liquid could encapsulate hydrophobic drugs, improving their solubility and bioavailability in biological systems .

4.2. Antimicrobial Activity

Research has shown that tributyl(hexyl)phosphonium hexafluorophosphate(V) exhibits antimicrobial properties, making it a candidate for pharmaceutical applications:

- Data Table : Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Bacillus subtilis | 18 | 15 |

This data highlights the potential of tributyl(hexyl)phosphonium hexafluorophosphate(V) as an antimicrobial agent.

Environmental Applications

Ionic liquids are increasingly recognized for their role in green chemistry due to their low volatility and recyclability:

Mechanism of Action

The mechanism by which tributyl(hexyl)phosphonium hexafluorophosphate(V) exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The phosphonium ion can interact with various substrates, facilitating reactions and enhancing the stability of reaction intermediates. The hexafluorophosphate anion contributes to the overall stability and ionic conductivity of the compound.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Phosphonium-Based Ionic Liquids with Varied Anions/Cations

Tributyl(hexyl)phosphonium Tetrafluoroborate (CAS 937249-96-2)

- Structure : Same cation (tributyl(hexyl)phosphonium) but with a tetrafluoroborate (BF₄⁻) anion.

- Properties : BF₄⁻ is less hydrolytically stable than PF₆⁻, limiting its use in aqueous systems. However, BF₄⁻-based ILs generally exhibit lower viscosity and higher conductivity .

- Applications : Preferred in electrochemical applications where ionic mobility is critical.

Tributyl(ethyl)phosphonium Hexafluorophosphate(V) (CAS 910226-51-6)

- Structure : Shorter ethyl chain on the phosphonium cation.

- Properties: Reduced lipophilicity compared to the hexyl analog, leading to lower solubility in nonpolar solvents. The smaller cation size may decrease thermal stability .

- Applications : Suitable for reactions requiring moderate solvent compatibility.

Tetrabutylphosphonium Hexafluorophosphate

Comparison with Imidazolium-Based Ionic Liquids

1-Hexyl-3-methylimidazolium Hexafluorophosphate

- Structure : Imidazolium cation with a hexyl chain and PF₆⁻ anion.

- Properties : Lower thermal stability (decomposition ~300°C) compared to phosphonium ILs but higher polarity, enabling better solubility in polar solvents .

- Applications : Widely used in lithium separation membranes due to high lithium-ion flux .

Comparison with Ammonium-Based Salts

Tetrabutylammonium Hexafluorophosphate (CAS 3109-63-5)

Key Data Table: Comparative Analysis

Functional and Application-Based Comparison

Thermal Stability

Phosphonium-based ILs (e.g., tributyl(hexyl)phosphonium PF₆⁻) exhibit superior thermal stability compared to imidazolium or ammonium analogs due to stronger cation-anion interactions and higher molecular symmetry . This makes them ideal for high-temperature processes like polymer melt processing .

Solubility and Reactivity

- Lipophilicity: Tributyl(hexyl)phosphonium PF₆⁻’s long alkyl chain enhances compatibility with nonpolar solvents, unlike imidazolium ILs, which favor polar environments .

- Chemical Inertness : PF₆⁻-based ILs are less reactive than BF₄⁻ analogs, reducing side reactions in catalytic applications .

Biological Activity

Tributyl(hexyl)phosphonium hexafluorophosphate(V) is a phosphonium ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biomedicine and environmental science. This article provides a detailed overview of its biological activity, including toxicity, antimicrobial effects, and potential therapeutic applications.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and consist of cations and anions. They have unique physicochemical properties such as low volatility, high thermal stability, and tunable solubility, which make them suitable for various applications, including catalysis, extraction, and biomedicine. Tributyl(hexyl)phosphonium hexafluorophosphate(V) is characterized by its bulky tributyl group and a hexafluorophosphate anion, contributing to its distinct biological interactions.

1. Toxicity Studies

Toxicity assessments of tributyl(hexyl)phosphonium hexafluorophosphate(V) have been conducted on various organisms to evaluate its safety profile. The following table summarizes key findings from toxicity studies:

| Organism | EC50 (µM) | Duration | Observations |

|---|---|---|---|

| Vibrio fischeri | 1862 | 15 min | Luminescence inhibition |

| Daphnia magna | 88 | 48 h | Growth inhibition |

| Scenedesmus capricornutum | >237 | 72 h | Growth inhibition |

| Lemna minor | 955 | 72 h | Growth inhibition |

These results indicate that the compound exhibits varying degrees of toxicity depending on the organism and exposure duration. Notably, it shows significant toxicity towards Daphnia magna, a standard model organism for ecotoxicological studies .

2. Antimicrobial Activity

Tributyl(hexyl)phosphonium hexafluorophosphate(V) has demonstrated antimicrobial properties against several bacterial strains. Research indicates that phosphonium-based ionic liquids can disrupt bacterial membranes, leading to cell lysis. The following table summarizes the antimicrobial efficacy against selected bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Observations |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against biofilm formation |

| Escherichia coli | 64 | Induces oxidative stress |

| Pseudomonas aeruginosa | 16 | Significant growth inhibition |

The ability of tributyl(hexyl)phosphonium hexafluorophosphate(V) to inhibit biofilm formation is particularly noteworthy, as biofilms contribute to chronic infections and resistance to antibiotics .

The biological activity of tributyl(hexyl)phosphonium hexafluorophosphate(V) can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the tributyl group allows the ionic liquid to insert into lipid bilayers, disrupting membrane integrity and leading to cell death.

- Enzyme Inhibition : Studies have shown that ionic liquids can inhibit key enzymes involved in cellular metabolism, such as acetylcholinesterase and cytochrome c oxidase .

- Oxidative Stress : The interaction with bacterial membranes can generate reactive oxygen species (ROS), contributing to oxidative damage within cells .

Case Study 1: Antimicrobial Efficacy in Wound Healing

A recent study evaluated the application of tributyl(hexyl)phosphonium hexafluorophosphate(V) in promoting wound healing in infected animal models. The results indicated a significant reduction in bacterial load and enhanced tissue regeneration compared to control groups. The compound's ability to inhibit biofilm formation was crucial in preventing chronic infections during the healing process .

Case Study 2: Ecotoxicological Impact

An ecotoxicological assessment was conducted using aquatic organisms exposed to varying concentrations of tributyl(hexyl)phosphonium hexafluorophosphate(V). Results demonstrated a concentration-dependent effect on growth rates and reproductive success in Daphnia magna, highlighting the need for careful consideration of its environmental impact when utilized in industrial applications .

Q & A

Q. What are the recommended synthetic routes for preparing tributyl(hexyl)phosphonium hexafluorophosphate(V), and how can purity be validated?

Tributyl(hexyl)phosphonium hexafluorophosphate(V) is typically synthesized via anion exchange reactions, where a precursor phosphonium halide (e.g., tributyl(hexyl)phosphonium chloride) reacts with a hexafluorophosphate salt (e.g., KPF₆) in a polar aprotic solvent like acetonitrile. Post-synthesis, purification involves repeated recrystallization or column chromatography to remove ionic impurities. Purity validation requires a combination of elemental analysis, NMR (<sup>31</sup>P and <sup>19</sup>F NMR for anion confirmation), and mass spectrometry. Residual halides should be quantified via ion chromatography .

Q. Which analytical techniques are critical for characterizing its structural and thermal stability?

Key techniques include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR for organic cation structure; <sup>31</sup>P NMR to confirm PF₆⁻ coordination (δ ≈ −144 ppm).

- Thermogravimetric analysis (TGA) : To assess decomposition temperatures (>300°C for most phosphonium ionic liquids).

- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., glass transition or melting points).

- FT-IR spectroscopy : Confirms absence of hydrolyzed phosphate species (e.g., PO₄³⁻) .

Q. What solvents and conditions optimize its solubility for electrochemical applications?

This compound exhibits high solubility in polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) but limited solubility in water due to hydrophobic cation interactions. For electrochemical studies (e.g., as an electrolyte additive), anhydrous conditions and inert atmospheres (argon/glovebox) are critical to prevent hydrolysis of PF₆⁻, which generates HF and degrades performance .

Advanced Research Questions

Q. How does its ionic liquid behavior influence catalytic activity in biphasic systems?

The bulky tributyl(hexyl)phosphonium cation enhances lipophilicity, enabling phase separation from polar reaction mixtures. This facilitates catalyst recovery in transition-metal-catalyzed reactions (e.g., Heck coupling). Researchers should monitor leaching via ICP-MS and optimize temperature to balance solubility and catalytic turnover. Comparative studies with smaller cations (e.g., tetrabutylammonium) can reveal steric effects on reaction kinetics .

Q. What methodologies address contradictory data on its hydrolytic stability under ambient vs. high-humidity conditions?

Contradictions often arise from trace water in solvents or varying humidity levels. Controlled studies using Karl Fischer titration to quantify water content and <sup>19</sup>F NMR to track PF₆⁻ decomposition (appearance of PF₅(OH)⁻ or HF) are essential. Accelerated aging tests (e.g., 85°C/85% RH) combined with Arrhenius modeling can predict long-term stability .

Q. How can computational modeling (e.g., DFT) predict its interactions with biomolecules in drug delivery systems?

Density Functional Theory (DFT) simulations can model cation-anion interactions and predict binding affinities with biomolecules (e.g., phospholipid membranes). Parameters like charge distribution, HOMO-LUMO gaps, and solvation free energy should be calculated using software like Gaussian or ORCA. Experimental validation via fluorescence quenching or circular dichroism is recommended .

Q. What strategies mitigate interference from PF₆⁻ decomposition products in spectroscopic analyses?

Decomposition products like HF or PO₃F²⁻ can distort <sup>31</sup>P NMR signals. Mitigation includes:

Q. How does its structure-property relationship compare to analogous ammonium-based ionic liquids?

Phosphonium-based ILs generally exhibit higher thermal stability and lower viscosity than ammonium analogs due to stronger cation-anion interactions. Comparative studies should measure ionic conductivity (via impedance spectroscopy), viscosity, and thermal decomposition thresholds. Cation size effects on ionic mobility can be modeled using Stokes-Einstein equations .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.